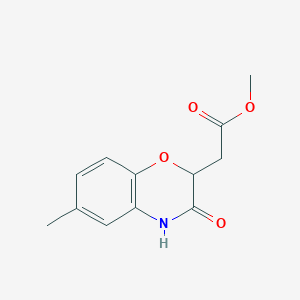

Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate

- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。

- 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

BAF312は、シポニモッドとしても知られており、選択的なスフィンゴシン-1-リン酸受容体モジュレーターです。主に多発性硬化症、特に二次進行性多発性硬化症の治療に使用されます。 BAF312は、免疫細胞調節と中枢神経系機能において重要な役割を果たす特定のスフィンゴシン-1-リン酸受容体を標的としています .

準備方法

合成経路と反応条件: BAF312の合成は、主要な中間体の調製から始まる複数のステップを伴います。 反応条件は通常、有機溶媒、触媒、および制御された温度の使用を含み、目的の製品収率を確保します .

工業生産方法: BAF312の工業生産は、同様の合成経路に従いますが、より大規模で行われます。このプロセスには、収率と純度を最大化する反応条件の最適化が含まれます。 高性能液体クロマトグラフィー(HPLC)の使用は、化合物の純度が98%を超えることを保証するために一般的です .

化学反応の分析

反応の種類: BAF312は、以下を含むいくつかの種類の化学反応を起こします。

酸化: BAF312は、特定の条件下で酸化されて、さまざまな酸化誘導体になります。

還元: 還元反応は、BAF312に存在する官能基を修飾することができます。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過酸化水素と過マンガン酸カリウムが含まれます。

還元: 水素化ホウ素ナトリウムと水素化リチウムアルミニウムなどの還元剤が使用されます。

生成される主な生成物: これらの反応から生成される主な生成物には、官能基が修飾されたBAF312のさまざまな誘導体が含まれ、これらの誘導体は異なる薬理学的特性を持つ可能性があります .

4. 科学研究への応用

BAF312は、幅広い科学研究への応用を持っています。

化学: スフィンゴシン-1-リン酸受容体の相互作用を研究するためのモデル化合物として使用されます。

生物学: 免疫細胞調節と中枢神経系機能への影響について調査されています。

医学: 主に多発性硬化症の治療に使用されています。疾患の進行を抑制し、患者の転帰を改善する可能性を示しています。

科学的研究の応用

BAF312 has a wide range of scientific research applications:

Chemistry: Used as a model compound to study sphingosine-1-phosphate receptor interactions.

Biology: Investigated for its effects on immune cell regulation and central nervous system function.

Medicine: Primarily used in the treatment of multiple sclerosis. It has shown potential in reducing disease progression and improving patient outcomes.

Industry: Employed in the development of new therapeutic agents targeting sphingosine-1-phosphate receptors .

作用機序

BAF312は、スフィンゴシン-1-リン酸受容体、特にS1P1とS1P5を選択的に調節することでその効果を発揮します。この調節は、リンパ節におけるリンパ球の隔離につながり、中枢神経系への移動を減少させます。 このメカニズムは、多発性硬化症に関連する炎症と神経変性を軽減するのに役立ちます .

類似化合物:

フィンゴリモッド(FTY720): 多発性硬化症の治療に使用される別のスフィンゴシン-1-リン酸受容体モジュレーター。

オザニモッド: 同様の用途を持つ、より新しいスフィンゴシン-1-リン酸受容体モジュレーター。

比較:

選択性: BAF312は、複数のS1P受容体を標的とするフィンゴリモッドと比較して、S1P1とS1P5受容体に対してより選択的です。

安全性プロファイル: BAF312は、フィンゴリモッドと比較して、心臓血管系の副作用が少なく、より優れた安全性プロファイルを持っています。

有効性: BAF312とフィンゴリモッドの両方とも、多発性硬化症の疾患進行を抑制するのに有効ですが、BAF312の選択性は、特定の患者集団において利点をもたらす可能性があります .

BAF312は、その選択性と安全性プロファイルによって際立っており、多発性硬化症の治療における貴重な治療薬となっています。

類似化合物との比較

Fingolimod (FTY720): Another sphingosine-1-phosphate receptor modulator used in multiple sclerosis treatment.

Ozanimod: A newer sphingosine-1-phosphate receptor modulator with similar applications.

Comparison:

Selectivity: BAF312 is more selective for S1P1 and S1P5 receptors compared to Fingolimod, which targets multiple S1P receptors.

Safety Profile: BAF312 has a better safety profile with fewer cardiovascular side effects compared to Fingolimod.

Efficacy: Both BAF312 and Fingolimod are effective in reducing disease progression in multiple sclerosis, but BAF312’s selectivity may offer advantages in specific patient populations .

BAF312 stands out due to its selectivity and safety profile, making it a valuable therapeutic agent in the treatment of multiple sclerosis.

特性

IUPAC Name |

methyl 2-(6-methyl-3-oxo-4H-1,4-benzoxazin-2-yl)acetate |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C12H13NO4/c1-7-3-4-9-8(5-7)13-12(15)10(17-9)6-11(14)16-2/h3-5,10H,6H2,1-2H3,(H,13,15) |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GSPIARUBRADJEA-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC2=C(C=C1)OC(C(=O)N2)CC(=O)OC |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C12H13NO4 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90403223 |

Source

|

| Record name | Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

235.24 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

104662-85-3 |

Source

|

| Record name | Methyl (6-methyl-3-oxo-3,4-dihydro-2H-1,4-benzoxazin-2-yl)acetate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90403223 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![1-[2-Fluoro-3-hydroxy-4-(hydroxymethyl)cyclopentyl]-5-methylpyrimidine-2,4-dione](/img/structure/B35272.png)

![3-Methyl-6-phenylimidazo[2,1-b][1,3]thiazole-5-carbaldehyde](/img/structure/B35276.png)

![2-Ethyl-5,6,7,8-tetrahydro-1H-naphtho[2,3-d]imidazole](/img/structure/B35278.png)